Lys-Pro-Phe
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Overview
Description
Lysine-Proline-Phenylalanine is a tripeptide composed of the amino acids lysine, proline, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lysine-Proline-Phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (lysine) is attached to the resin.
Deprotection: The protecting group on the amino group of lysine is removed.
Coupling: The next amino acid (proline) is activated and coupled to the deprotected lysine.
Repetition: The deprotection and coupling steps are repeated for phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Lysine-Proline-Phenylalanine may involve automated peptide synthesizers that follow the same SPPS principles. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lysine-Proline-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or nickel.
Major Products
Oxidation: Oxidized derivatives of lysine, such as lysine aldehyde or lysine carboxylic acid.
Reduction: Reduced forms of the peptide backbone, resulting in alcohol derivatives.
Substitution: Substituted peptides with modified amino groups.
Scientific Research Applications
Lysine-Proline-Phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Lysine-Proline-Phenylalanine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Lysine-Proline-Valine: Another tripeptide with similar structural features but different biological activities.
Lysine-Proline-Leucine: A tripeptide with distinct properties and applications.
Lysine-Proline-Tryptophan: Known for its unique interactions with biological targets.
Uniqueness
Lysine-Proline-Phenylalanine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its potential therapeutic applications and role in scientific research make it a compound of significant interest.
Properties
Molecular Formula |
C20H30N4O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H30N4O4/c21-11-5-4-9-15(22)19(26)24-12-6-10-17(24)18(25)23-16(20(27)28)13-14-7-2-1-3-8-14/h1-3,7-8,15-17H,4-6,9-13,21-22H2,(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1 |
InChI Key |
LECIJRIRMVOFMH-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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